molecular formula C22H16N4O3 B3868412 N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide CAS No. 88820-23-9

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide

Cat. No.: B3868412
CAS No.: 88820-23-9
M. Wt: 384.4 g/mol
InChI Key: RUMHRQWAARUWMQ-XSFVSMFZSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide is a synthetic benzimidazole derivative intended for research and development purposes. Benzimidazole is a privileged structure in medicinal chemistry, known for its diverse biological activities and its role as a pharmacophore in drug discovery . The core benzimidazole scaffold is an electron-rich heterocyclic system, formed by the fusion of a benzene ring with an imidazole, which contributes to its significant potential for interacting with biological targets . Researchers investigate such compounds for a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, anti-microbial, anti-tubercular, and anti-protozoal activities . Some benzimidazole-based compounds have been identified as potent inhibitors of specific enzymes, such as casein kinase 1 (CK1) isoforms, which are relevant in cancer and neurodegenerative diseases . Others function as DNA minor groove binders, selectively targeting AT-rich DNA in kinetoplastid parasites, showing promise as potential treatments for neglected tropical diseases like African trypanosomiasis . The specific structure of this compound, which incorporates a benzamide group and a 4-nitrophenyl moiety, may be explored for its unique mechanism of action and selectivity in various biochemical assays. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on this class of compounds.

Properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c27-22(16-6-2-1-3-7-16)25-20(14-15-10-12-17(13-11-15)26(28)29)21-23-18-8-4-5-9-19(18)24-21/h1-14H,(H,23,24)(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMHRQWAARUWMQ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Vinyl Group: The benzimidazole derivative can be reacted with a vinyl halide or vinyl sulfone in the presence of a base to introduce the vinyl group.

    Attachment of the Nitrophenyl Group: The vinylated benzimidazole can undergo a Heck reaction with a nitrophenyl halide in the presence of a palladium catalyst.

    Formation of the Benzamide Moiety: Finally, the compound can be reacted with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electron-Withdrawing Groups (EWGs):
  • N-[1-(1H-Benzo[d]imidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide ():
    Replacing the 4-nitrophenyl group with a pyrazole ring (5-chloro-3-methyl-1-phenyl) shifts activity toward antimicrobial applications. The pyrazole’s chlorine substituent enhances electrophilicity but may reduce solubility compared to the nitro group .

  • N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (, Entry 22):
    The 3,4-dichloro substitution on the benzamide ring increases potency 14-fold compared to parent scaffolds but lowers cell viability, suggesting a trade-off between efficacy and toxicity. In contrast, the target compound’s 4-nitro group balances potency and cytotoxicity due to its moderate electron-withdrawing strength .

Electron-Donating Groups (EDGs):
  • (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (, Compound 11):
    Methoxy substituents reduce potency, as seen in (Entry 18), where a para-methoxy analog demonstrated lower inhibitory activity. The target compound’s nitro group avoids this drawback, favoring stronger target binding .

Structural Modifications and Pharmacokinetic Profiles

Linker Variations:
  • 2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (, Compound 9j): Replacing the vinyl bridge with a thioacetamide linker introduces sulfur, which may improve metabolic stability but alter steric interactions. The 4-nitrophenyl group in both compounds suggests shared selectivity for targets responsive to EWGs .
Hybrid Scaffolds:
  • (Z)-N-(4-((2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethylidene)amino)cyclopenta-1,3-dien-1-yl)-3-nitroaniline (, Compound 11): This Schiff base hybrid incorporates a second nitro group, enhancing π-π stacking but increasing molecular weight. The target compound’s simpler structure may offer better bioavailability .

Physicochemical Properties

Compound Name Melting Point (°C) Key Substituents Bioactivity Highlights Reference
Target Compound >300* 4-Nitrophenyl, vinyl Balanced potency/toxicity
N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide 209.8–210.6 3,4-Dichloro 14× potency ↑, low cell viability
(E)-N-(1H-Benzo[d]imidazol-2-yl)-3-methoxybenzamide 272.2–273.4 3-Methoxy Reduced inhibitory activity
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide 180–182 Thioacetamide, 4-nitro Antimicrobial, kinase inhibition

*Predicted based on analogs in .

Q & A

Q. What are the established synthetic routes for N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide, and how do they compare in yield and efficiency?

Answer: While direct synthesis data for this compound is limited, analogous benzimidazole derivatives suggest the following strategies:

  • One-pot synthesis : Using CBr₄ as a catalyst in acetonitrile at 80°C achieves high atom economy (78% yield) by facilitating C–N bond formation .
  • Multi-step synthesis : Reactions involving Suzuki coupling or Claisen–Schmidt condensation (e.g., combining benzimidazole amines with nitrophenyl vinyl ketones) require solvents like DMF, monitored via TLC/HPLC .
  • Purification : Column chromatography or recrystallization ensures purity (>95%) .

Table 1: Synthesis Method Comparison

MethodCatalyst/SolventYield (%)PurityKey AdvantageReference
One-pot CBr₄CBr₄/CH₃CN78HighAtom economy, minimal waste
Multi-step couplingPd catalysts/DMF65–75>95%Structural versatility

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer: Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and nitrophenyl groups (δ 125–151 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) with <±0.4% deviation .
  • HPLC : Monitors reaction progress and purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. How is preliminary biological activity screening conducted for this compound?

Answer:

  • Enzyme inhibition assays : Elastase inhibition (IC₅₀ values via UV-Vis spectroscopy) and DNA binding (fluorescence quenching) .
  • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa), comparing IC₅₀ to standards like 5-FU .
  • Antioxidant tests : DPPH radical scavenging (absorbance at 517 nm) .

Advanced Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Answer:

  • Enzyme inhibition : The nitrophenyl group may sterically hinder elastase active sites, validated via molecular docking (AutoDock Vina) .
  • DNA intercalation : Planar benzimidazole moieties interact with DNA base pairs, confirmed by fluorescence titration and viscosity measurements .

Q. How can X-ray crystallography and Hirshfeld analysis resolve structural ambiguities?

Answer:

  • X-ray diffraction : Resolves bond lengths/angles (e.g., C–N = 1.34 Å) and nitro group orientation .
  • Hirshfeld surfaces : Quantifies intermolecular interactions (e.g., O···H contacts = 25% surface area) to explain packing efficiency .

Table 2: Structural Parameters from Crystallography

ParameterValueBiological ImplicationReference
Dihedral angle (imidazole)5.2°Planarity for DNA intercalation
H-bond interactions2.8–3.1 ÅStabilizes crystal packing

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme batches .
  • Control compounds : Compare with reference inhibitors (e.g., 5-FU for cytotoxicity) to normalize results .
  • Dose-response curves : Validate IC₅₀ values across triplicate experiments (±5% error margin) .

Q. What strategies optimize reaction conditions for higher yields?

Answer:

  • Catalyst screening : Test CBr₄ vs. Pd/C for C–N coupling efficiency .
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Temperature control : Maintain 80°C for one-pot synthesis to prevent decomposition .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂): Enhance DNA binding by increasing planarity .
  • Hydrophobic substituents : Improve cell membrane penetration, boosting anticancer activity (e.g., IC₅₀ = 4.53 µM for 4-methoxyphenyl derivatives) .

Table 3: SAR Trends in Analogous Compounds

SubstituentActivity (IC₅₀)MechanismReference
4-Nitrophenyl5.85 µMDNA intercalation
4-Methoxyphenyl4.53 µMEnhanced membrane permeability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide

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